Dicresulene diammonium
Description
Definitional Context: Dicresulene (B108943) (diammonium) as a Chemical Entity
From a chemical standpoint, Dicresulene (diammonium) is an organic compound characterized by its specific structure and its classification within a major group of organosulfur compounds. Its relevance is almost exclusively tied to its presence in certain pharmaceutical formulations.
Dicresulene (diammonium) is recognized as an impurity found in Policresulen. medchemexpress.comimmunomart.comglpbio.comtargetmol.comdcchemicals.comscientist.com Policresulen is a topical antiseptic and hemostatic agent, and Dicresulene is a related substance that can be formed during the manufacturing process or as a degradation product. chemicalbook.com As such, Dicresulene serves as a reference standard in analytical chemistry to ensure the purity and quality of Policresulen formulations. Its chemical name is 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]. chemicalbook.com The diammonium salt form is also referenced in chemical supply catalogs. simsonpharma.comsimsonpharma.com
Table 1: Chemical Properties of Dicresulene and its Diammonium Salt
| Property | Dicresulene | Dicresulene diammonium |
| CAS Number | 78480-14-5 chemicalbook.comsimsonpharma.com | Not Available |
| Molecular Formula | C15H16O8S2 chemicalbook.comsimsonpharma.com | C15H22N2O8S2 glpbio.comdcchemicals.com |
| Molecular Weight | 388.41 g/mol chemicalbook.comsimsonpharma.com | 422.47 g/mol dcchemicals.com |
| Appearance | White to Light Beige Solid chemicalbook.com | Solid medchemexpress.com |
| Solubility | Slightly soluble in DMSO and Methanol chemicalbook.com | No data available medchemexpress.com |
Dicresulene is a member of the sulfonic acid class of organic compounds. chemicalbook.com Sulfonic acids are characterized by the presence of the -SO3H functional group and are organic analogs of sulfuric acid. scirp.orglibretexts.org This class of compounds is notable for its strong acidic properties; for instance, p-toluenesulfonic acid is about a million times more acidic than benzoic acid. scirp.org
Aromatic sulfonic acids and their derivatives have significant industrial and research applications. They are used as intermediates in the synthesis of a wide variety of products, including dyes, pharmaceuticals, pesticides, and color intensifiers. scirp.org For example, the amides of p-aminobenzenesulfonic acid (sulfanilic acid) form the basis for a large group of sulfa drugs. scirp.org The sulfonyl group is a key structural moiety in many agrochemicals and pharmaceuticals. bohrium.com
Historical and Current Research Significance
The research focus on Dicresulene itself is limited, with academic interest primarily directed at the broader category of sulfonic acids or the parent compound, Policresulen.
Historically, academic and industrial interest has centered on the synthesis and application of sulfonic acid derivatives rather than on specific impurities like Dicresulene. The development of sulfonation methods has been a major focus, as it is a key industrial process for producing detergents, dyes, and pharmaceuticals. scirp.orggoogle.com In recent years, there has been a growing interest in developing more environmentally friendly and efficient catalytic methods for synthesizing sulfonic acid derivatives, often by immobilizing them on inorganic supports like silica (B1680970) or nanoparticles. bohrium.comresearchgate.net This approach aims to replace hazardous homogeneous acid catalysts with recyclable, heterogeneous ones. bohrium.comresearchgate.net
Interest in a specific compound like Dicresulene arises from the analytical requirements of pharmaceutical production. The need to identify and quantify impurities in active pharmaceutical ingredients like Policresulen drives the synthesis and characterization of these related substances for use as analytical standards. chemicalbook.comsimsonpharma.com
The current research landscape for Dicresulene (diammonium) is predominantly in the field of analytical chemistry. It is commercially available as a reference standard for quality control of Policresulen. targetmol.comscientist.comchemicalbook.com
A significant number of scientific questions about Dicresulene remain unaddressed. There is a lack of publicly available data on its basic physical and chemical properties, such as its melting point, boiling point, and detailed solubility profile. medchemexpress.com Furthermore, its biological activity, persistence, and degradability are largely uncharacterized. medchemexpress.com The potential for Dicresulene to have any pharmacological or toxicological effects, separate from the parent compound Policresulen, is an open question. Future research could explore these properties to create a more complete profile of this impurity.
Table 2: Research Context of Dicresulene (diammonium)
| Aspect | Description |
| Primary Identification | An impurity of the pharmaceutical compound Policresulen. medchemexpress.comimmunomart.comtargetmol.comchemicalbook.com |
| Main Application | Used as a chemical reference standard for analytical testing. chemicalbook.comsimsonpharma.com |
| Chemical Class | Aromatic Sulfonic Acid Derivative. chemicalbook.comscirp.org |
| Research Focus | Primarily limited to its identification and synthesis for use in quality control of Policresulen. Direct biological research is minimal. |
| Knowledge Gaps | Lack of data on many physical properties, biological activity, and environmental fate. medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H22N2O8S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
azane;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H16O8S2.2H3N/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);2*1H3 |
InChI Key |
FTHAIXYFNGWZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O.N.N |
Origin of Product |
United States |
Synthetic Investigations and Analytical Characterization Methodologies
Advanced Analytical Techniques in Research of Dicresulene (B108943) (diammonium)
A suite of advanced analytical techniques is employed to confirm the structure of synthesized Dicresulene, assess its purity, and study its formation during mechanistic investigations.
Spectroscopic methods are fundamental to the structural elucidation of Dicresulene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide a detailed map of the molecule's structure. ¹H NMR would confirm the presence of aromatic protons, methyl group protons, and the characteristic singlet for the methylene (B1212753) bridge protons. ¹³C NMR would similarly identify the distinct carbon environments, including the aromatic carbons, the methyl carbons, and the methylene bridge carbon. These techniques are powerful for confirming the connectivity of the atoms within the molecule. cymitquimica.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of Dicresulene would show characteristic absorption bands for the hydroxyl (O-H) groups, the sulfonic acid (S=O) groups, aromatic C-H bonds, and the aliphatic C-H bonds of the methyl and methylene groups. cymitquimica.com
| Spectroscopic Technique | Purpose in Dicresulene Analysis | Expected Observations / Key Findings |
|---|---|---|
| ¹H NMR | Confirm proton environments and structural connectivity. | Signals for aromatic protons, methyl protons, and a distinct singlet for the CH₂ bridge. |
| ¹³C NMR | Confirm carbon skeleton and functional groups. | Resonances for aromatic carbons, methyl carbons, and the methylene bridge carbon. |
| FTIR | Identify key functional groups. | Characteristic absorption bands for O-H, S=O, aromatic C-H, and aliphatic C-H stretching. |
Chromatographic techniques are essential for separating Dicresulene from starting materials, byproducts, and higher oligomers, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method used for this purpose. google.com A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. HPLC methods are crucial for the quality control of Policresulen, where they are used to quantify the content of Dicresulene and other related substances. google.com
Thin-Layer Chromatography (TLC): TLC is a simpler, faster technique used for rapid qualitative analysis, such as monitoring the progress of a synthesis reaction or for preliminary purity checks. nih.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and confirm the elemental composition of Dicresulene. wikipedia.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both characterization and mechanistic studies.
In mechanistic studies of Policresulen synthesis, LC-MS can be used to analyze samples taken from the reaction mixture at different time points. This allows researchers to identify and track the concentration of the Dicresulene dimer, as well as other intermediates and oligomers. This data provides valuable insight into the polymerization reaction kinetics and the specific conditions that lead to the formation of various byproducts, enabling the optimization of the manufacturing process to control impurity levels. google.com
| Analytical Method | Primary Application | Information Obtained |
|---|---|---|
| HPLC | Purity assessment and quantification. | Percentage purity, detection and quantification of related impurities. |
| LC-MS | Structural confirmation and mechanistic studies. | Molecular weight, elemental composition, identification of reaction intermediates. |
| TLC | Reaction monitoring and qualitative purity checks. | Presence of starting materials, product, and major byproducts. |
Biological Activities and Molecular Mechanisms of Action
Research on Antimicrobial Activities
Dicresulene (B108943) (diammonium), as part of Policresulen, demonstrates a broad spectrum of antimicrobial efficacy, encompassing antibacterial, antifungal, and antiprotozoal activities. This wide-ranging effect is primarily due to its ability to create a highly acidic environment and to coagulate proteins, which disrupts the cellular integrity and metabolic processes of various microorganisms patsnap.comnbinno.compatsnap.com.
The antibacterial action of Policresulen, and by extension its components like Dicresulene, is effective against a variety of both Gram-positive and Gram-negative bacteria nih.govmusechem.com. The acidic properties of the compound play a significant role in this, as they lead to the denaturation of proteins within the bacterial cell membrane and cytoplasm, ultimately resulting in microbial death patsnap.commims.com.
In vitro studies have demonstrated the efficacy of Policresulen against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp. mims.commims.com. The mechanism involves the coagulation of essential bacterial proteins, disrupting cellular function and leading to bacterial death.
Table 1: In Vitro Efficacy of Policresulen Against Gram-Positive Bacteria
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus spp. | Susceptible | mims.commims.com |
The antibacterial spectrum of Policresulen also extends to Gram-negative bacteria nih.govmusechem.com. Its acidic nature disrupts the outer membrane of these bacteria, allowing for the subsequent denaturation of cellular components.
Table 2: In Vitro Efficacy of Policresulen Against Gram-Negative Bacteria
| Bacterial Strain | Activity | Reference |
|---|
Gardnerella vaginalis, a key bacterium associated with bacterial vaginosis, is noted to be particularly sensitive to Policresulen nih.gov. The primary mechanism of growth inhibition is attributed to the creation of a highly acidic local environment, which is inhospitable to the bacterium. This acidic pH directly disrupts the bacterial cell wall and impairs essential metabolic functions patsnap.com. Furthermore, Policresulen's ability to coagulate proteins contributes to the disruption of the bacterial cellular structure, leading to cell death. This action is selective for pathological tissues and microorganisms, while largely sparing healthy tissue wikipedia.org.
The antifungal activity of Policresulen has been demonstrated, particularly against Candida albicans, a common cause of vaginal yeast infections nih.govmims.commims.com. The mechanism of action is consistent with its general antimicrobial properties, involving the disruption of the fungal cell membrane and coagulation of intracellular proteins due to the compound's high acidity patsnap.commedtigo.comnbinno.com. This creates an environment where the fungus cannot survive.
Table 3: In Vitro Efficacy of Policresulen Against Fungal Strains
| Fungal Strain | Activity | Reference |
|---|
Research has indicated that Policresulen is also effective against certain protozoa, most notably Trichomonas vaginalis, the causative agent of trichomoniasis nih.gov. The antiprotozoal action is believed to stem from the same mechanisms responsible for its antibacterial and antifungal effects. The acidic environment created by Policresulen is detrimental to the survival of Trichomonas, and the coagulation of its cellular proteins leads to its elimination nbinno.com.
Table 4: In Vitro Efficacy of Policresulen Against Protozoa
| Protozoan Strain | Activity | Reference |
|---|
Investigations into Antibacterial Efficacy in In Vitro Systems
Research on Antiviral Mechanisms
Scientific investigations have explored the antiviral capabilities of Dicresulene, revealing mechanisms that target critical components of viral replication machinery.
Elucidation of Viral Protease Inhibition (e.g., NS2B/NS3 protease of DENV2 virus)
A significant focus of antiviral research on Dicresulene has been its inhibitory effect on the Dengue virus (DENV), a member of the Flaviviridae family. The Dengue virus nonstructural protein 3 (NS3), along with its cofactor NS2B, forms a protease complex (NS2B/NS3) that is essential for viral replication. nih.govnih.gov This complex cleaves the viral polyprotein, releasing functional proteins necessary for the formation of new virus particles. cabidigitallibrary.org Consequently, the NS2B/NS3 protease is a prime target for the development of anti-Dengue therapies. nih.govnih.govresearchgate.net
Research has identified Dicresulene as a potent, competitive inhibitor of the DENV serotype 2 (DENV2) NS2B/NS3 protease. nih.govmedchemexpress.com In enzymatic inhibition assays, Dicresulene demonstrated a half-maximal inhibitory concentration (IC50) of 0.48 μg/mL against the DENV2 NS2B/NS3 protease. nih.govresearchgate.netmedchemexpress.com Furthermore, it effectively inhibited the replication of DENV2 in baby hamster kidney (BHK-21) cells, with an IC50 value of 4.99 μg/mL, while showing low cytotoxicity to the host cells (IC50 of 459.45 μg/mL). nih.govmedchemexpress.com
| Target | Assay Type | Cell Line | IC50 Value |
|---|---|---|---|
| NS2B/NS3 Protease | Enzymatic Inhibition | N/A | 0.48 μg/mL |
| DENV2 Replication | Cell-Based | BHK-21 | 4.99 μg/mL |
| Cytotoxicity | Cell-Based | BHK-21 | 459.45 μg/mL |
Molecular Docking Simulations in Enzyme-Inhibitor Interactions
To elucidate the molecular basis of its inhibitory action, computational studies involving molecular docking have been employed. nih.govmusechem.com These simulations provide insights into the binding mode between Dicresulene and the DENV2 NS2B/NS3 protease. The analyses predicted that Dicresulene interacts directly with specific amino acid residues within the enzyme's active site. nih.govresearchgate.net The binding model suggests that hydrogen bonds are formed between Dicresulene and the residues Gln106 and Arg133 of the protease. nih.gov This interaction is crucial for the stable binding of the inhibitor to the enzyme, thereby blocking its catalytic activity. researchgate.net Such computational approaches are instrumental in understanding enzyme-inhibitor interactions and guiding the design of new, more potent inhibitors. nih.govmdpi.comchemrxiv.org
Site-Directed Mutagenesis for Target Validation
The predictions from molecular docking simulations were further validated through experimental techniques, specifically site-directed mutagenesis. nih.gov This method involves intentionally mutating specific amino acids in a protein to study their functional importance. nih.govnih.govneb.com In the context of Dicresulene's interaction with the DENV2 NS2B/NS3 protease, mutagenesis studies were performed on the predicted interacting residues, Gln106 and Arg133. nih.gov By altering these specific amino acids, researchers could confirm their direct role in the binding of Dicresulene. The results from these experiments, combined with biophysical assays like surface plasmon resonance and ultraviolet-visible spectral analysis, demonstrated that Gln106 and Arg133 are indeed critical for the interaction, thus validating the target and the binding mode proposed by the docking simulations. nih.gov
| Amino Acid Residue | Interaction Type | Validation Method |
|---|---|---|
| Gln106 | Hydrogen Bonding | Molecular Docking, Site-Directed Mutagenesis |
| Arg133 | Hydrogen Bonding | Molecular Docking, Site-Directed Mutagenesis |
Broad-Spectrum Antiviral Action Research
Beyond its specific action against the Dengue virus, Dicresulene is recognized for its broad-spectrum antimicrobial properties, which include antiviral effects. musechem.comnih.govpatsnap.com Its high acidity and strong negative charge contribute to a general antiviral mechanism. nih.gov This is attributed to its ability to denature proteins on contact, which can disrupt the structural integrity of various pathogens, including viruses. patsnap.com Clinical applications have shown its effectiveness in treating conditions such as condyloma acuminatum, which is caused by the human papillomavirus (HPV). nih.gov The compound's ability to selectively interact with pathological tissues, causing coagulation and subsequent removal, aids in clearing the viral lesions. nih.gov This broad-spectrum activity makes it a candidate for further investigation against a range of viruses. nih.govmdpi.com
Investigations into Hemostatic Processes
Dicresulene is also well-documented as a topical hemostatic agent, capable of controlling bleeding. patsnap.compatsnap.com Its mechanism of action in hemostasis is directly related to its potent chemical properties.
Research on Plasma Protein Coagulation Mechanisms
The primary hemostatic mechanism of Dicresulene involves the coagulation of proteins. patsnap.com Hemostasis is the physiological process that stops bleeding and involves steps like vasoconstriction, platelet plug formation, and the activation of the coagulation cascade to form a stable fibrin (B1330869) clot. nih.govlumenlearning.comoregonstate.education The coagulation cascade itself is a series of enzymatic reactions involving various plasma proteins known as clotting factors. olgam.comyoutube.com
When applied to a bleeding surface, Dicresulene's strong acidity causes the denaturation and precipitation of proteins, including albumin and fibrinogen, from the blood plasma and damaged tissues. patsnap.com This process, known as coagulative necrosis, leads to the formation of a protective layer, or eschar, over the wound. patsnap.com This eschar acts as a physical barrier, sealing the ruptured blood vessels and preventing further blood loss. patsnap.com This mechanism is distinct from the physiological coagulation cascade but effectively achieves hemostasis by directly inducing the coagulation of plasma and tissue proteins at the site of application. patsnap.comresearchgate.net
Studies on Cellular and Molecular Basis of Vasoconstriction
No studies were identified that investigated the cellular and molecular mechanisms by which Dicresulene (diammonium) might induce or affect vasoconstriction. Research in this area would typically involve experiments to determine the compound's effect on vascular smooth muscle cells, its interaction with adrenergic or other relevant receptors, and its influence on intracellular signaling cascades that regulate vascular tone, such as calcium signaling pathways.
Identification and Characterization of Biological Targets
Cellular and Subcellular Target Profiling (e.g., Protein Interactions, Receptor Binding)
There is no available data profiling the cellular and subcellular targets of Dicresulene (diammonium). To understand its mechanism of action, studies would be required to identify specific proteins, receptors, or other macromolecules with which it interacts. Techniques such as affinity chromatography, mass spectrometry, and various binding assays would be necessary to elucidate these interactions.
Enzyme Kinase/Inhibitor Profiling in Biological Pathways
Information regarding the effect of Dicresulene (diammonium) on enzyme kinetics, particularly its profile as a kinase inhibitor or activator, is not present in the current scientific literature. A comprehensive profiling would involve screening the compound against a panel of kinases to determine its selectivity and potency, thereby identifying the specific biological pathways it may modulate.
Modulation of Signaling Pathways (e.g., Bacterial Signaling)
There is no research available on the modulation of any signaling pathways by Dicresulene (diammonium), including bacterial signaling. Investigations into this area would explore whether the compound can interfere with processes such as quorum sensing or other bacterial communication mechanisms, which could have implications for its potential antimicrobial activity.
Structure Activity Relationship Sar and Computational Modeling
Elucidation of Structure-Activity Relationships
The biological activity of a compound is intrinsically linked to its chemical structure. For a complex molecule like dicresulene (B108943), understanding these relationships is key to comprehending its mechanism of action and potential for optimization.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.orgdoaj.org For phenolic compounds, which form the building blocks of policresulen, QSAR studies have been instrumental in identifying the key structural features that govern their antimicrobial activity. frontiersin.orgnih.gov
Research on a variety of phenolic compounds has demonstrated that descriptors related to lipophilicity (Log P), electronic properties, and charge distribution are often critical in predicting their antibacterial effects. doaj.orgnih.gov For instance, studies on phenolic acids have shown that the number and position of hydroxyl groups on the benzene (B151609) ring significantly influence their activity against both Gram-positive and Gram-negative bacteria. core.ac.uknih.gov
A hypothetical QSAR study on dicresulene derivatives would likely involve synthesizing a library of related polymers with variations in the degree of polymerization, the substitution pattern on the aromatic rings, and the nature of the linking methylene (B1212753) bridges. The biological activity of these derivatives, for example, their minimum inhibitory concentration (MIC) against various bacterial strains, would be determined. These experimental values would then be correlated with calculated molecular descriptors to build a predictive QSAR model.
Table 1: Examples of Phenolic Compounds and Their Antimicrobial Activity Used in QSAR Studies This table is illustrative and based on general findings for phenolic compounds, as specific QSAR data for Dicresulene derivatives is not available.
| Compound | Key Structural Features | Observed Antimicrobial Activity | Relevant QSAR Descriptors |
|---|---|---|---|
| Protocatechuic acid | Carboxylic acid, two hydroxyl groups (ortho and para) | High activity against various bacteria core.ac.uknih.gov | Dipole moment, hydrogen bond donors |
| Vanillic acid | Carboxylic acid, one hydroxyl group, one methoxy (B1213986) group | Moderate to high activity, particularly against MRSA nih.gov | LogP, surface area |
| p-Coumaric acid | Carboxylic acid, one hydroxyl group | Moderate activity nih.gov | Molecular weight, polarizability |
Chemical modifications of the core structure of policresulen would be expected to have a significant impact on its biological potency. Based on studies of other phenolic compounds, the following modifications could be explored:
Alteration of Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are crucial for the antimicrobial and astringent properties of phenolic compounds. Increasing the number of hydroxyl groups could enhance hydrogen bonding interactions with biological targets. researchgate.net
Modification of the Methylene Bridges: The length and flexibility of the polymer chain, determined by the methylene bridges, could influence how the molecule interacts with protein surfaces.
The presence of a carboxylic acid group, two hydroxyl groups in para and ortho positions, and a methoxyl group in the meta position have been identified as important for anti-MRSA activity in some phenolic compounds. nih.gov These insights could guide the rational design of more potent dicresulene derivatives.
In Silico Approaches to Molecular Interaction
Computational methods provide powerful tools to visualize and predict how a molecule like dicresulene might interact with its biological targets at an atomic level.
Molecular dynamics (MD) simulations can model the movement of atoms in a system over time, providing insights into the dynamic nature of drug-receptor interactions. researchgate.netnih.gov For a large and flexible polymer like policresulen, MD simulations would be particularly valuable for:
Exploring Conformational Space: Understanding the preferred shapes the polymer adopts in an aqueous environment and in the presence of a biological target.
Simulating Polymer-Protein Interactions: Modeling how policresulen binds to proteins on bacterial surfaces or host tissues. oup.comresearchgate.net This could help to elucidate its mechanism of protein coagulation. patsnap.com MD simulations can reveal the key amino acid residues involved in the interaction and the stability of the resulting complex.
Investigating Membrane Interactions: Simulating the interaction of dicresulene with bacterial cell membranes to understand how it disrupts membrane integrity, a common mechanism for antimicrobial agents.
While specific MD simulations for dicresulene are not available, studies on other polymer-protein systems have demonstrated the utility of this approach in understanding binding mechanisms and stability. annualreviews.org
Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com Given that policresulen is a known inhibitor of the DENV2 NS2B/NS3 protease, docking studies could be employed to understand this interaction. glpbio.com
In a typical docking study, the three-dimensional structure of the target protein (e.g., the DENV2 protease or a bacterial enzyme) is used as a receptor. A library of ligands, in this case, different oligomers of policresulen, would be docked into the active site of the protein. The docking program would then calculate the binding affinity for each pose, providing a prediction of the most stable binding mode.
Docking studies on other phenolic compounds have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their antimicrobial activity. nih.govmdpi.commdpi.com For example, the interaction of phenolic compounds with bacterial enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase has been investigated using this method. mdpi.com
Table 2: Illustrative Docking Study Results for Phenolic Compounds with Bacterial Proteins This table is a generalized representation based on findings for various phenolic compounds, as specific docking data for Dicresulene is not available.
| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quercetin-3-O-glucuronide | Bacterial DNA Gyrase | -8.5 to -9.5 | Asp, Gly, Arg |
| Apigenin 7-O-glucuronide | Bacterial Topoisomerase IV | -8.0 to -9.0 | Ser, Asp, Ala |
| 3-p-Coumaroylquinic acid | Staphylococcus aureus Tyrosyl-tRNA Synthetase | -7.5 to -8.5 | His, Asp, Tyr |
Understanding the Role of the Diammonium Moiety in Bioactivity
The primary role of the diammonium moiety is likely to be involved in electrostatic interactions. unina.it The positively charged ammonium (B1175870) ions can interact favorably with negatively charged residues, such as aspartate and glutamate, on the surface of proteins. unina.it This could be an important initial step in the binding of dicresulene to its biological targets.
Furthermore, the ammonium group is a good hydrogen bond donor. stereoelectronics.orgresearchgate.net It can form strong hydrogen bonds with hydrogen bond acceptors, such as the carbonyl oxygen of the protein backbone or the side chains of asparagine and glutamine. stereoelectronics.org These directional interactions contribute to the specificity and stability of the drug-receptor complex.
In the context of antimicrobial activity, the cationic nature of the diammonium salt could also facilitate interaction with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharides in Gram-negative bacteria. This could help to localize the active polymeric component at the bacterial surface, enhancing its efficacy. Studies on other ammonium-containing agonists have shown their ability to form crucial cation-π interactions within receptor binding sites, a type of interaction that could also be relevant for dicresulene. nih.gov
Preclinical Research Methodologies and Models
In Vitro Experimental Systems
In vitro studies are fundamental for elucidating the mechanism of action, potency, and potential toxicity of a compound at the cellular and molecular level. These experiments are conducted in a controlled environment outside of a living organism.
Cell Culture Models for Mechanistic Studies (e.g., BHK-21 cells)
Cell culture models are indispensable tools for initial mechanistic and toxicity assessments. The Baby Hamster Kidney (BHK-21) cell line is a well-established and widely used model in virology and toxicology studies. mdpi.com
| Compound | Activity | Cell Line | Value |
|---|---|---|---|
| Policresulen | Antiviral (DENV2) IC50 | BHK-21 | 4.99 µg/mL |
| Policresulen | Cytotoxicity (CC50) | BHK-21 | 459.45 µg/mL |
This interactive table presents the in vitro activity of Policresulen, the parent compound of Dicresulene (B108943) (diammonium), in BHK-21 cells.
For Dicresulene (diammonium), a similar experimental setup would involve exposing BHK-21 cells to a range of concentrations of the compound to assess its impact on cell viability, proliferation, and morphology. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to quantify metabolic activity as an indicator of cell viability. atlantis-press.com
Recombinant Protein-Based Assays for Target Validation
To identify and validate the molecular targets of a compound, recombinant protein-based assays are employed. This technique involves producing a specific protein of interest in large quantities through recombinant DNA technology. These purified proteins are then used in binding or activity assays with the test compound.
For a compound with potential antimicrobial and hemostatic properties like Dicresulene (diammonium), recombinant proteins could include key bacterial enzymes or plasma proteins involved in the coagulation cascade. For example, to validate an antimicrobial target, a key bacterial enzyme could be expressed and purified. An assay would then be developed to measure the enzyme's activity in the presence and absence of Dicresulene (diammonium) to determine if the compound acts as an inhibitor.
High-Throughput Screening for Activity Profiling
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. bmglabtech.comwikipedia.org This automated process is crucial for efficiently profiling the activity of a compound like Dicresulene (diammonium) against a wide range of biological targets.
In the context of its anticipated functions, HTS assays could be designed to assess its antimicrobial activity against a panel of pathogenic bacteria and fungi. Similarly, its hemostatic potential could be evaluated through assays that measure its effect on blood coagulation, such as plasma clotting time. nih.gov These screens can provide a broad overview of the compound's biological effects and help in identifying its primary mechanisms of action.
In Vivo Experimental Animal Models (Non-Human)
Following in vitro characterization, in vivo studies in non-human animal models are essential to understand the compound's behavior in a complex biological system. These studies provide crucial information on efficacy, pharmacokinetics, and pharmacodynamics.
Selection of Relevant Animal Species for Mechanistic Investigations
The choice of an appropriate animal model is critical for the relevance of preclinical findings. The selection depends on the specific questions being addressed and the physiological and genetic similarities to humans in the context of the disease or condition being studied. imperial.ac.uk
For investigating the antimicrobial mechanism of Dicresulene (diammonium), mouse models of bacterial infection are commonly used. youtube.com These models allow for the evaluation of the compound's ability to reduce bacterial load and improve survival. For studying its hemostatic effects, swine models of hemorrhage are often employed due to their anatomical and physiological similarities to humans in terms of the cardiovascular and coagulation systems.
Translational Pharmacodynamic and Pharmacokinetic Studies (Non-Human)
Translational pharmacodynamic (PD) and pharmacokinetic (PK) studies aim to bridge the gap between preclinical animal data and human clinical outcomes. nih.govresearchgate.net Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body (the therapeutic effect).
In non-human models, PK studies for a topically applied agent like Dicresulene (diammonium) would involve measuring its concentration in tissues and plasma over time after application. PD studies would correlate these concentrations with the observed antimicrobial or hemostatic effects. This data is then used to develop mathematical models that can help predict the optimal dosage and administration frequency in humans.
Ex Vivo Analysis from Animal Tissues for Biomarker Identification
Ex vivo analysis of animal tissues serves as a crucial bridge between in vitro and in vivo studies, allowing for the examination of a compound's effects in a more biologically complex environment. This approach would involve the administration of Dicresulene (diammonium) to animal models, after which relevant tissues would be excised and maintained in a viable state for analysis. The primary goal of such studies would be to identify potential biomarkers of the compound's activity or toxicity.
A variety of analytical techniques can be employed on these ex vivo tissue samples. For instance, proteomic analyses, such as two-dimensional difference gel electrophoresis (2D-DIGE), could be used to compare protein expression profiles between tissues from treated and untreated animals. Changes in the levels of specific proteins could indicate a biological response to Dicresulene (diammonium) and serve as candidate biomarkers. Similarly, transcriptomic analysis via techniques like RNA sequencing would allow for the identification of genes whose expression is altered by the compound.
The selection of tissues for analysis would be guided by the predicted or known target organs of Dicresulene (diammonium). For example, if hepatic metabolism is anticipated, liver tissue would be a primary subject for investigation. The data generated from these ex vivo studies would be instrumental in forming hypotheses about the compound's mechanism of action and for designing subsequent in vivo efficacy and safety studies.
Table 1: Hypothetical Framework for Ex Vivo Biomarker Analysis of Dicresulene (diammonium)
| Animal Model | Tissue Type | Analytical Technique | Potential Biomarkers |
| Rat | Liver | Proteomics (2D-DIGE) | Changes in metabolic enzymes, stress response proteins |
| Mouse | Kidney | Transcriptomics (RNA-Seq) | Altered expression of transporter genes, kidney injury markers |
| Rabbit | Skin | Histology and Immunohistochemistry | Changes in cell morphology, expression of inflammatory markers |
Advanced Research Techniques and Assay Development
Application of Stable Isotope Labeling in Metabolic Pathway Elucidation
Stable isotope labeling is a powerful technique to trace the metabolic fate of a compound within a biological system. youtube.com This methodology involves synthesizing Dicresulene (diammonium) with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), at a specific position in its molecular structure. This labeled compound is then introduced to an in vitro cell culture or an in vivo animal model.
Following a designated incubation or treatment period, biological samples (e.g., cells, plasma, urine, tissue extracts) are collected and analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques can detect the labeled atoms and identify the various metabolites that have been formed from the parent compound. By determining the structure of these metabolites, researchers can piece together the metabolic pathways that Dicresulene (diammonium) undergoes. nih.gov
This information is critical for understanding how the compound is processed and eliminated by the body, and for identifying any potentially reactive or toxic metabolites. The elucidation of metabolic pathways is a key component of preclinical safety assessment.
Table 2: Illustrative Stable Isotope Labeling Strategy for Dicresulene (diammonium) Metabolism Studies
| Isotope Label | Model System | Analytical Method | Potential Metabolic Transformations to Investigate |
| Carbon-13 (¹³C) | Human liver microsomes | LC-MS/MS | Hydroxylation, demethylation, glucuronidation |
| Deuterium (²H) | Rat model (in vivo) | GC-MS | Phase I and Phase II metabolism, excretion products |
Development of Reporter Gene Assays for Pathway Activation
Reporter gene assays are a widely used tool in drug discovery to determine if a compound activates or inhibits a specific cellular signaling pathway. nih.govqiagen.com These assays utilize a genetically engineered cell line that contains a "reporter gene" (e.g., luciferase or green fluorescent protein) linked to a DNA regulatory element that is responsive to a particular signaling pathway. nih.gov
To investigate the effects of Dicresulene (diammonium), a panel of reporter gene assays representing various key signaling pathways (e.g., NF-κB, MAPK, STAT) could be employed. If Dicresulene (diammonium) interacts with a component of one of these pathways, it will lead to a change in the expression of the reporter gene, which can be quantified by measuring the light output (for luciferase) or fluorescence (for GFP). nih.gov
The development of such assays would involve selecting appropriate cell lines, constructing the reporter gene plasmids, and optimizing the assay conditions. The results from these assays would provide valuable insights into the potential mechanism of action of Dicresulene (diammonium) at the cellular level and could help to identify its molecular targets.
Table 3: Example of a Reporter Gene Assay Panel for Dicresulene (diammonium) Pathway Screening
| Signaling Pathway | Reporter Gene Construct | Cell Line | Potential Effect of Dicresulene (diammonium) |
| NF-κB Pathway | NF-κB response element-luciferase | HEK293 | Modulation of inflammatory response |
| MAPK/ERK Pathway | SRE-luciferase | HeLa | Impact on cell proliferation and differentiation |
| STAT3 Pathway | STAT3 response element-GFP | A549 | Involvement in cytokine signaling |
Emerging Research Frontiers and Future Perspectives
Comprehensive Elucidation of Multifaceted Molecular Mechanisms
The foundational mechanism of action for this class of compounds is believed to be their ability to induce the selective coagulation of necrotic or pathologically altered tissues while sparing healthy tissue. wikipedia.orgnih.gov This is primarily achieved through strong protein precipitation and denaturation. patsnap.commims.com The high acidity of the local environment created by these compounds is a key contributor to this effect. nbinno.compatsnap.com
Future research on Dicresulene (B108943) (diammonium) is anticipated to delve deeper into these interactions at a molecular level. Key areas of investigation will likely include:
Protein Selectivity: Identifying the specific protein targets and understanding the basis for the compound's selectivity towards pathological tissues. Advanced proteomic techniques could be employed to compare the protein profiles of treated and untreated tissues.
Anti-inflammatory Pathways: While anti-inflammatory properties have been observed, the precise molecular pathways modulated by Dicresulene (diammonium) remain to be fully elucidated. medtigo.com Investigations may focus on its influence on cytokine production, inflammatory cell signaling cascades, and enzyme activity.
Antimicrobial Spectrum and Action: The broad-spectrum antimicrobial activity is attributed to the disruption of microbial cell membranes and essential metabolic processes. medtigo.com Future studies will aim to define the specific molecular interactions responsible for its bactericidal, fungicidal, and virucidal effects, including potential activity against drug-resistant strains. For instance, Policresulen has been shown to inhibit the DENV2 NS2B/NS3 protease, suggesting antiviral potential that could be explored for Dicresulene (diammonium). glpbio.com
Exploration of Novel Therapeutic Research Avenues
Building upon the established applications of Policresulen in gynecology, dermatology, and dentistry, research into Dicresulene (diammonium) is poised to explore both similar and novel therapeutic areas. patsnap.comnbinno.compatsnap.com The diammonium salt formulation may offer different physicochemical properties, such as solubility and pH, which could be advantageous in specific clinical contexts.
Potential future research directions include:
Wound Healing: Investigating its role in promoting tissue regeneration and re-epithelialization in chronic wounds, burns, and ulcers. wikipedia.org Its dual action of debriding necrotic tissue and preventing infection is highly desirable in this field. patsnap.com
Oncology: Preliminary explorations could assess its potential as an adjunct in cancer therapy, for instance, in the local control of tumor-related bleeding or ulceration.
Drug Delivery Systems: The unique chemical properties of Dicresulene (diammonium) could be leveraged in the development of novel drug delivery platforms, potentially for the localized and controlled release of other therapeutic agents.
Development of Advanced Dicresulene (diammonium) Analogues for Research Probes
To facilitate a more profound understanding of its biological interactions, the development of advanced analogues of Dicresulene (diammonium) as research probes is a critical next step. This involves chemically modifying the parent structure to incorporate reporter molecules without significantly altering its fundamental biological activity.
Strategies for analogue development may include:
Fluorescent Labeling: Synthesizing analogues with attached fluorescent tags to visualize the compound's distribution within tissues and cells, and to track its interaction with specific proteins.
Biotinylation: Creating biotinylated analogues for use in affinity purification studies to identify binding partners and interacting proteins from complex biological samples.
Photoaffinity Labeling: Designing probes that can be activated by light to form covalent bonds with their biological targets, allowing for the definitive identification of receptor proteins or enzymes.
Comparative Mechanistic Studies with Parent Compound Policresulen and its Derivatives
Key comparative studies would focus on:
Physicochemical Properties: A systematic analysis of differences in solubility, pH in solution, and stability.
Biological Potency: Quantitative comparisons of antimicrobial efficacy (Minimum Inhibitory Concentration), protein precipitation capacity, and anti-inflammatory effects.
Tissue Interaction: Microscopic and molecular analysis of the effects on different tissue types to confirm and compare the selectivity for pathological tissue.
Table 1: Comparative Profile of Dicresulene (diammonium) and Policresulen
| Feature | Policresulen | Dicresulene (diammonium) | Research Focus |
|---|---|---|---|
| Chemical Form | Polycondensation product of metacresol sulfonic acid and formaldehyde (B43269) nih.gov | Diammonium salt of Dicresulene | Impact of salt form on activity and properties |
| Acidity | Strongly acidic patsnap.comnbinno.com | Potentially less acidic due to salt formation | Effect on tissue selectivity and local irritation |
| Solubility | Varies with formulation | Potentially higher aqueous solubility | Implications for formulation and bioavailability |
| Primary Action | Protein coagulation, hemostasis, antiseptic wikipedia.orgpatsnap.com | Presumed similar, requires confirmation | Direct comparison of potency and efficacy |
Integration of Omics Technologies in Understanding Biological Responses
The application of high-throughput "omics" technologies promises to revolutionize the understanding of the biological responses to Dicresulene (diammonium). nih.gov These approaches provide a global, unbiased view of cellular and tissue-level changes induced by the compound.
Future research will likely incorporate:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in cells or tissues exposed to Dicresulene (diammonium). This can reveal the genetic pathways that are activated or suppressed, providing insights into its mechanism of action and potential off-target effects.
Proteomics: Employing mass spectrometry-based proteomics to identify changes in the abundance and post-translational modification of proteins. This can directly identify the proteins that interact with the compound and those involved in the downstream cellular response.
Metabolomics: Analyzing the global changes in metabolite profiles to understand the compound's impact on cellular metabolism. This can shed light on its antimicrobial mechanisms and its effects on tissue energy and repair processes.
The integration of these omics datasets will provide a comprehensive, systems-level understanding of how Dicresulene (diammonium) functions, paving the way for its rational optimization and the discovery of novel therapeutic applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary chemical properties of diammonium compounds like dicresulene that influence their reactivity in synthetic chemistry applications?
- Methodological Answer : To assess reactivity, conduct controlled experiments under varying pH and temperature conditions. Use spectroscopic techniques (e.g., NMR, FT-IR) to monitor structural changes, and compare results with computational models (e.g., DFT calculations) to validate hypotheses about electron density distribution and bond stability .
Q. How can researchers design experiments to evaluate the efficacy of dicresulene (diammonium) as a stabilizing agent in aqueous solutions?
- Methodological Answer : Employ a factorial design with variables such as ionic strength, solute concentration, and exposure time. Measure colloidal stability via dynamic light scattering (DLS) and zeta potential analysis. Include control groups with alternative stabilizing agents (e.g., ammonium sulfate) to establish comparative benchmarks .
Q. What standardized protocols exist for synthesizing dicresulene (diammonium) in laboratory settings, and how do deviations impact purity?
- Methodological Answer : Follow established synthesis routes (e.g., acid-base neutralization of cresylic acid with ammonia). Monitor reaction kinetics via HPLC and validate purity using elemental analysis. Document deviations (e.g., incomplete neutralization) and their effects on yield using statistical tools like ANOVA .
Advanced Research Questions
Q. What experimental frameworks are suitable for resolving contradictions in reported data on dicresulene’s thermal stability across studies?
- Methodological Answer : Apply meta-analysis techniques to identify confounding variables (e.g., moisture content, heating rates). Replicate experiments under controlled conditions using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate causal factors .
Q. How can researchers model the interaction between dicresulene (diammonium) and biological membranes for antimicrobial studies?
- Methodological Answer : Use molecular dynamics simulations to predict binding affinities and membrane disruption mechanisms. Validate in vitro using fluorescence microscopy with liposome models and cytotoxicity assays. Correlate findings with microbial growth inhibition data under varying dicresulene concentrations .
Q. What statistical methods are optimal for analyzing non-linear dose-response relationships in dicresulene toxicity studies?
- Methodological Answer : Apply generalized additive models (GAMs) or piecewise regression to identify threshold effects. Use bootstrapping to assess confidence intervals for EC50 values. Cross-validate results with alternative assays (e.g., Ames test for mutagenicity) to ensure robustness .
Data and Contradiction Analysis
Q. How should researchers address discrepancies in the reported solubility of dicresulene (diammonium) in polar vs. non-polar solvents?
- Methodological Answer : Systematically test solubility in solvents with varying dielectric constants (e.g., water, ethanol, hexane). Use UV-Vis spectroscopy to quantify saturation points. Analyze solvent-solute interactions via Hansen solubility parameters and compare with published data to identify methodological inconsistencies (e.g., stirring duration, temperature control) .
Q. What strategies mitigate bias when interpreting conflicting results on dicresulene’s catalytic activity in organic reactions?
- Methodological Answer : Implement double-blind experimental protocols and peer-review data collection processes. Use factorial designs to isolate variables (e.g., catalyst loading, substrate steric effects). Publish raw datasets and computational codes to enable reproducibility audits .
Experimental Design Tables
Key Methodological Frameworks
- PICO Framework : Define Population (e.g., dicresulene in aqueous systems), Intervention (e.g., pH modulation), Comparison (e.g., alternative stabilizers), Outcome (e.g., colloidal stability) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (gap in thermal stability data), Ethical (toxicity protocols), Relevant (agricultural/medical applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
